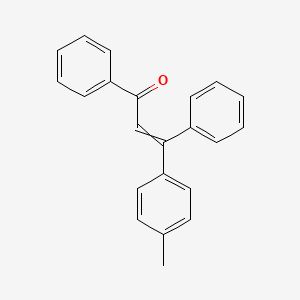
2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl- is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl- involves its interaction with cellular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate various biochemical pathways, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylphenyl)-1-phenyl-2-propen-1-one
- 4-Methylchalcone
- 4-Methoxychalcone
- 4-Nitrochalcone
Uniqueness
2-Propen-1-one, 3-(4-methylphenyl)-1,3-diphenyl- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its bioactivity make it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
108511-11-1 |
|---|---|
Fórmula molecular |
C22H18O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O/c1-17-12-14-19(15-13-17)21(18-8-4-2-5-9-18)16-22(23)20-10-6-3-7-11-20/h2-16H,1H3 |
Clave InChI |
BQNPXEBIUVFIPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
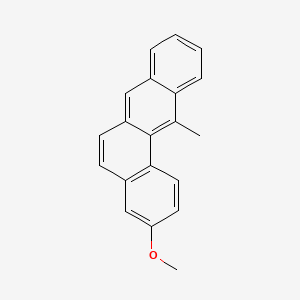
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
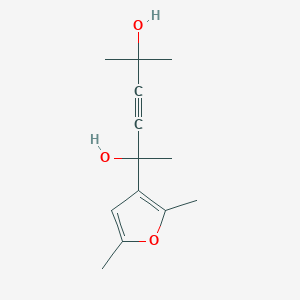
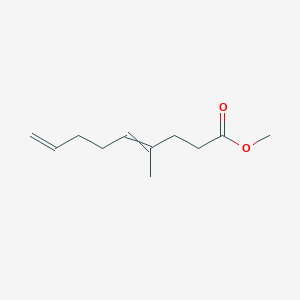
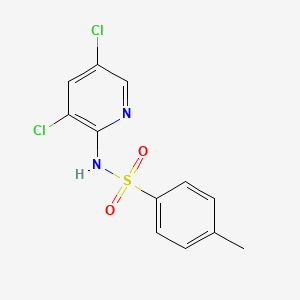
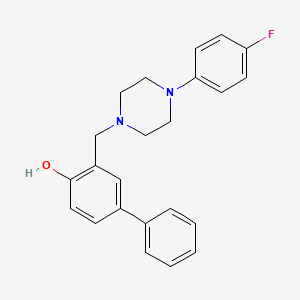
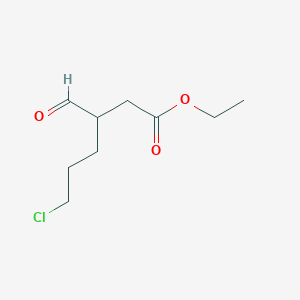
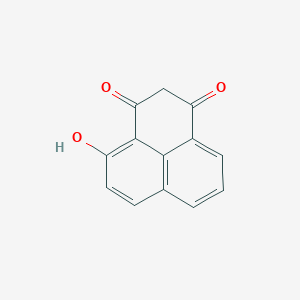
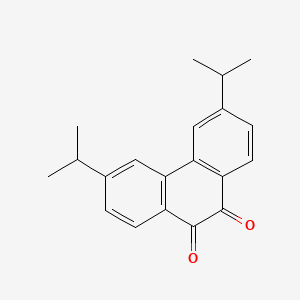
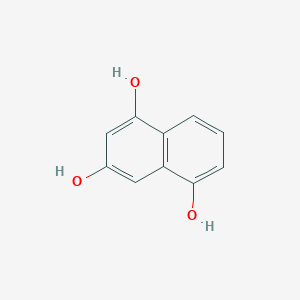
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
